

# 4-(Fmoc-amino)piperidine Hydrochloride: A Technical Guide for Advanced Research

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## Compound of Interest

**Compound Name:** 4-(Fmoc-amino)piperidine hydrochloride

**Cat. No.:** B1349868

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This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of **4-(Fmoc-amino)piperidine hydrochloride**. This versatile building block is integral to the fields of peptide synthesis and medicinal chemistry, offering a unique scaffold for the design of novel therapeutics and research tools.

## Core Chemical and Physical Properties

**4-(Fmoc-amino)piperidine hydrochloride** is a white solid primarily utilized as a protected amino acid surrogate in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable linkage that can be selectively cleaved under basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain.<sup>[1][2]</sup> Its hydrochloride salt form enhances stability and handling.<sup>[2]</sup>

A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> ·HCl	[2]
Molecular Weight	358.87 g/mol	[2]
CAS Number	221352-86-9	[2]
Appearance	White solid	[2]
Purity	≥98% (HPLC)	[2]
Melting Point	>121 °C (decomposes) (for the related compound (Fmoc-4-aminomethyl)piperidine hydrochloride)	[1]
Storage Conditions	0-8 °C	[2]

**Note on Solubility and Stability:** While specific quantitative solubility data is not readily available in the literature, its hydrochloride salt form suggests moderate solubility in polar solvents. The compound is generally stable under recommended storage conditions.[2] Hazardous decomposition products upon thermal degradation include oxides of carbon and nitrogen.

## Application in Solid-Phase Peptide Synthesis

The primary application of **4-(Fmoc-amino)piperidine hydrochloride** is in Fmoc-based solid-phase peptide synthesis (SPPS).[2] This methodology allows for the efficient and controlled synthesis of peptides on a solid support. The workflow involves the iterative deprotection of the Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.

## Experimental Protocols

The following sections detail the essential experimental procedures for the use of **4-(Fmoc-amino)piperidine hydrochloride** in SPPS.

### 1. Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction. This is typically achieved by treatment with a solution of a

secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

Protocol for Fmoc Deprotection:

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
- Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Use approximately 10 mL of the solution per gram of resin.
- Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.
- Draining: Drain the deprotection solution from the reaction vessel.
- Second Deprotection (Optional but Recommended): Repeat steps 2-4 to ensure complete removal of the Fmoc group.
- Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.

## 2. Coupling of 4-(Fmoc-amino)piperidine Hydrochloride

The coupling of **4-(Fmoc-amino)piperidine hydrochloride** to the deprotected N-terminus of the growing peptide chain requires the activation of its carboxylic acid moiety. As the compound is a hydrochloride salt, *in situ* neutralization is necessary to liberate the free amine for the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[3]

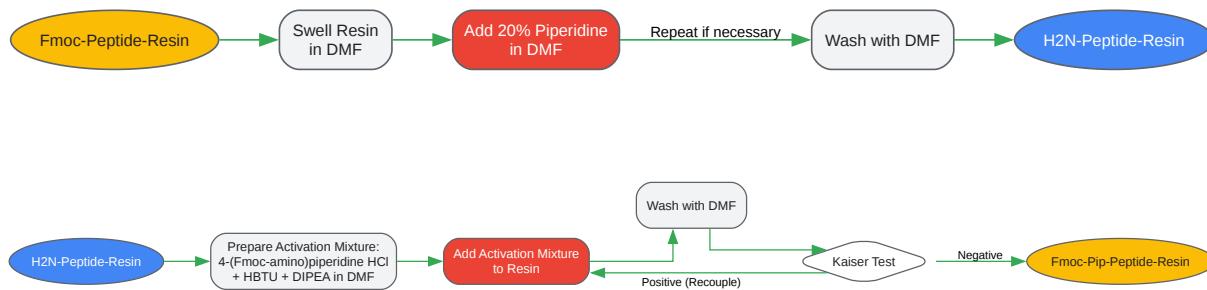
Protocol for Coupling using HBTU/DIPEA:

- Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF as described in the deprotection protocol.

- Activation Mixture Preparation: In a separate vessel, dissolve **4-(Fmoc-amino)piperidine hydrochloride** (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
- Neutralization and Activation: Add DIPEA (typically 2 equivalents relative to the amino acid) to the activation mixture. The solution should be gently agitated for 1-2 minutes to allow for pre-activation.
- Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- Monitoring of Coupling Completion: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.

## Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of **4-(Fmoc-amino)piperidine hydrochloride** in SPPS.



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